3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine
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Overview
Description
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine is an organic compound that features a pyridazine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group and a methyl group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been found to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 6-methylpyridazine under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-indene-2-ol and 6-methylpyridazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxybenzaldehyde
- 2,3-dihydro-1H-inden-1-one derivatives
Uniqueness
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of the indene and pyridazine moieties makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-14(16-15-10)17-13-8-11-4-2-3-5-12(11)9-13/h2-7,13H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRMSYUERYTYFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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